1-Butanol, 4-(diphenylphosphino)-

Description

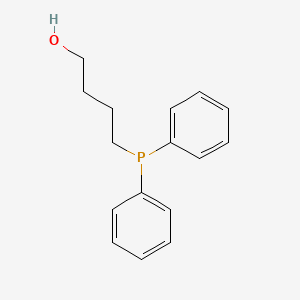

1-Butanol, 4-(diphenylphosphino)- (CAS 7526-70-7) is a phosphine-containing alcohol with a hydroxyl group at the terminal carbon and a diphenylphosphino group at the fourth carbon of the butanol backbone.

Properties

CAS No. |

7526-70-7 |

|---|---|

Molecular Formula |

C16H19OP |

Molecular Weight |

258.29 g/mol |

IUPAC Name |

4-diphenylphosphanylbutan-1-ol |

InChI |

InChI=1S/C16H19OP/c17-13-7-8-14-18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |

InChI Key |

CUWXSUUZRCXWHQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(CCCCO)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCCO)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanol, 4-(diphenylphosphino)- can be synthesized through the reaction of 4-bromobutanol with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods: While specific industrial production methods for 1-Butanol, 4-(diphenylphosphino)- are not widely documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Butanol, 4-(diphenylphosphino)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Coordination: The diphenylphosphino group can coordinate with transition metals to form complexes.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are common.

Coordination: Transition metals like palladium or nickel are used to form coordination complexes.

Major Products:

Oxidation: Formation of 4-(diphenylphosphino)butanal or 4-(diphenylphosphino)butanone.

Substitution: Formation of various substituted butyl phosphines.

Coordination: Formation of metal-phosphine complexes.

Scientific Research Applications

1-Butanol, 4-(diphenylphosphino)- is utilized in several scientific research fields:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are catalysts in organic reactions.

Biology: Investigated for its potential in biochemical assays and as a probe in studying enzyme mechanisms.

Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Butanol, 4-(diphenylphosphino)- primarily involves its ability to coordinate with metal ions. The diphenylphosphino group acts as a ligand, binding to metal centers and forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, nickel, and platinum, which are commonly used in catalytic processes.

Comparison with Similar Compounds

3-Diphenylphosphanylpropan-1-ol (CAS 113619-53-7)

- Structure: Shorter carbon chain (propanol backbone) with a diphenylphosphino group at the third carbon.

- Key Differences: Reduced steric bulk compared to the butanol derivative. The shorter chain may limit its ability to act as a bridging ligand in coordination complexes.

1,3-Bis(diphenylphosphino)propane (dppp)

- Structure: Propane backbone with two diphenylphosphino groups at the 1 and 3 positions.

- Key Differences: Lacks a hydroxyl group but features two phosphine donors, enabling chelation of metals. Widely used in homogeneous catalysis (e.g., hydrogenation, cross-coupling).

- Applications: Superior for forming stable metal complexes due to bidentate coordination, unlike the monodentate phosphine and hydroxyl groups in 1-Butanol, 4-(diphenylphosphino)- .

4-(Diphenylphosphino)-phenothiazine Derivatives

- Structure: Phenothiazine core with diphenylphosphino substituents.

- Key Differences: The aromatic heterocycle enhances electronic delocalization, improving redox activity. These compounds form complexes with Pt(II) and Pd(II), demonstrating strong σ-donor and π-acceptor properties .

- Applications: Used in optoelectronic materials and catalysis. The hydroxyl-free structure contrasts with 1-Butanol, 4-(diphenylphosphino)-, which may prioritize solubility and hydrogen bonding.

Functional Group Variations

Hydroxyl Group Impact

Compounds like 1-Butanol, 4-(diphenylphosphino)- may exhibit enhanced solubility in polar solvents compared to non-hydroxylated phosphines (e.g., dppp). The hydroxyl group could also participate in hydrogen bonding or act as a weak coordination site, offering unique reactivity in catalytic cycles.

Phosphine vs. Phosphonium Derivatives

1,3-Bis-(triphenylphosphonium)-propane dibromide (CAS 7333-67-7) features positively charged phosphonium groups, contrasting with the neutral phosphine in 1-Butanol, 4-(diphenylphosphino)-. Phosphonium salts are often used in ionic liquids or as phase-transfer catalysts, whereas neutral phosphines are preferred for metal coordination .

Data Table: Key Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight | Functional Groups | Coordination Sites | Key Applications |

|---|---|---|---|---|---|

| 1-Butanol, 4-(diphenylphosphino)- | C₁₆H₁₉OP | 258.3 g/mol | -OH, -PPh₂ | Monodentate (P) | Potential ligand in catalysis |

| 3-Diphenylphosphanylpropan-1-ol | C₁₅H₁₇OP | 244.3 g/mol | -OH, -PPh₂ | Monodentate (P) | Bifunctional ligand |

| 1,3-Bis(diphenylphosphino)propane | C₂₇H₂₈P₂ | 438.4 g/mol | -PPh₂ (x2) | Bidentate (P-P) | Hydrogenation, cross-coupling |

| 4-(Diphenylphosphino)-phenothiazine | C₂₄H₁₈NP₂S | 429.4 g/mol | -PPh₂, aromatic S/N | Monodentate (P) | Optoelectronics, catalysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.